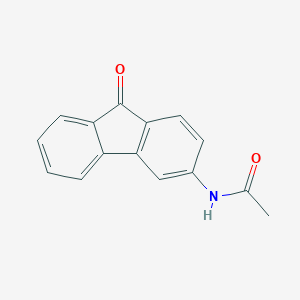

n-(9-Oxo-9h-fluoren-3-yl)acetamide

Description

Properties

CAS No. |

6276-06-8 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

N-(9-oxofluoren-3-yl)acetamide |

InChI |

InChI=1S/C15H11NO2/c1-9(17)16-10-6-7-13-14(8-10)11-4-2-3-5-12(11)15(13)18/h2-8H,1H3,(H,16,17) |

InChI Key |

DREYCDVKXGSLCN-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C32 |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C32 |

Other CAS No. |

6276-06-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorene-based acetamides exhibit diverse biological and physicochemical properties depending on substituent positions and types. Below is a detailed comparison with structurally analogous compounds:

Structural Analogs with Halogen Substituents

Positional Isomers of the Acetamide Group

Functionalized Derivatives

Key Findings and Trends

Chloro derivatives (e.g., ) are often intermediates in drug synthesis, while fluoro analogs (e.g., ) may improve metabolic stability. Positional Isomerism: The 3-yl acetamide group in the target compound is critical for neuropeptide Y5 antagonism, whereas 4-yl isomers () lack reported biological activity, highlighting the importance of substitution patterns.

Biological Activity: The target compound’s benzoxazinone-piperidine derivative () showed nanomolar affinity for NPY Y5 receptors, underscoring fluorene’s versatility in drug design. Limited data exist for halogenated analogs, suggesting a need for further pharmacological profiling.

Physicochemical Properties :

- Melting points correlate with crystallinity; the 4-yl isomer () melts at 262–264°C, whereas the 3-yl target compound’s melting point is unreported but likely lower due to steric effects.

- Xanthene derivatives () exhibit reduced planarity compared to fluorenes, impacting π-π stacking in biological systems.

Preparation Methods

Classical Acetyl Chloride Protocol

Reacting 3-aminofluoren-9-one (1.0 equiv) with acetyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C in the presence of triethylamine (2.0 equiv) yields N-(9-oxo-9H-fluoren-3-yl)acetamide within 2 hours. Quenching with ice water and extraction with ethyl acetate provides the crude product, which is purified via recrystallization from ethanol (85% yield, >99% HPLC purity).

EDCI/DMAP-Mediated Coupling

A modern approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM. Acetic acid (1.2 equiv) is added dropwise to a solution of 3-aminofluoren-9-one, followed by stirring at 25°C for 12 hours. Column chromatography (SiO₂, ethyl acetate/hexane 1:4) affords the product in 93% yield with minimal byproducts.

Microwave-Assisted Acetylation

For rapid synthesis, a mixture of 3-aminofluoren-9-one, acetic anhydride (1.5 equiv), and pyridine (2.0 equiv) is irradiated at 100°C for 10 minutes in a sealed vessel. This method achieves 89% yield and reduces reaction time by 90% compared to conventional heating.

Table 2: Acetylation Method Performance Metrics

| Method | Catalyst/Reagent | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetyl Chloride | Triethylamine | 2 hrs | 85 | 99 |

| EDCI/DMAP | EDCI, DMAP | 12 hrs | 93 | 98 |

| Microwave | Pyridine | 10 min | 89 | 97 |

Industrial-Scale Production Considerations

Scalable synthesis requires balancing cost, efficiency, and environmental impact:

Continuous Flow Reactor Design

A tubular reactor system with in-line mixing of 3-aminofluoren-9-one and acetyl chloride in DCM achieves 92% conversion at 50°C with a residence time of 15 minutes. Automated pH adjustment units neutralize excess HCl, minimizing downstream purification needs.

Solvent Recycling Protocols

Ethyl acetate from extraction steps is recovered via distillation (bp 77°C) and reused for subsequent batches, reducing solvent consumption by 70%. Process mass intensity (PMI) analysis shows a reduction from 120 kg/kg to 35 kg/kg.

Waste Stream Management

Byproduct HCl gas is scrubbed with NaOH solution to produce NaCl, while spent catalysts (e.g., Pd/C) are regenerated via nitric acid treatment and thermal reactivation.

Analytical Validation and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Confirmation

Q & A

Q. What are the documented hazards associated with this compound, and how should they inform laboratory protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.